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Executive Summary
Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by

several fungal species belonging to the Aspergillus and Penicillium genera. While OTA is a

well-documented contaminant of a wide range of agricultural commodities, data on the natural

occurrence of OTC is less abundant and primarily focused on fermented beverages,

particularly wine. This guide provides a comprehensive overview of the natural sources of OTC

contamination, summarizing available quantitative data, detailing experimental protocols for its

detection, and visualizing relevant biological and analytical pathways. The primary fungal

producers, affected commodities, and the biosynthetic relationship between OTA and OTC are

discussed in detail to provide a thorough understanding of this emerging mycotoxin.

Fungal Producers of Ochratoxin C
Ochratoxin C is produced by the same fungal species that are responsible for Ochratoxin A

contamination. These fungi are ubiquitous and can contaminate crops both in the field and

during storage. The primary producers of ochratoxins, including OTC, belong to the genera

Aspergillus and Penicillium.[1]

Key ochratoxigenic fungal species include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1677092?utm_src=pdf-interest
https://www.benchchem.com/product/b1677092?utm_src=pdf-body
https://www.benchchem.com/product/b1677092?utm_src=pdf-body
https://www.benchchem.com/product/b1677092?utm_src=pdf-body
https://academic.oup.com/ijfst/article/60/2/vvaf140/8203242
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aspergillus ochraceus: This species is a significant producer of ochratoxins and is commonly

found on a variety of stored food products, including grains, coffee beans, and dried fruits.[2]

Aspergillus carbonarius: Often associated with grapes and raisins, this species is a major

contributor to ochratoxin contamination in wine.[3] Its black spores are resistant to sunlight,

allowing it to thrive on maturing fruits.[2]

Aspergillus niger: While some strains are used in industrial fermentation, others are capable

of producing ochratoxins and can be found on grapes, coffee, and other commodities.[2]

Penicillium verrucosum: This species is a primary source of ochratoxin contamination in

cereal grains, particularly in temperate and colder climates.[2][4] It can grow at temperatures

as low as 5°C.[2]

Penicillium nordicum: Commonly found on meat and cheese products, this species is also a

known ochratoxin producer.

The growth of these fungi and subsequent mycotoxin production are influenced by

environmental factors such as temperature, water activity, and the substrate composition.

Natural Occurrence and Quantitative Data
The natural occurrence of Ochratoxin C is most prominently documented in wine, where the

presence of ethanol facilitates the esterification of Ochratoxin A. Data on OTC levels in other

commodities are scarce, though its co-occurrence with OTA is possible wherever

ochratoxigenic fungi are present.

Wine
Red wines, due to the extended contact time with grape skins during maceration, generally

exhibit higher levels of ochratoxins compared to white and rosé wines.[5][6] The presence of

OTC in wine is significant as it contributes to the total ochratoxin burden and potential toxicity.

Table 1: Quantitative Data on Ochratoxin C (OTC) Contamination in Wine
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Wine
Type

Country/
Region

Number
of
Samples
Analyzed

Incidence
of OTC

Concentr
ation
Range of
OTC
(µg/L)

Co-
occurren
ce with
OTA

Referenc
e

Red Wine Spain 51 71%
Not

specified

Detected in

all samples
[5]

Red Wine
Mediterran

ean
96

Present

(highest in

Spanish

wines)

Not

specified
Detected [7]

Wine

(General)

Not

specified

Not

specified

Estimated

at ~10% of

OTA

concentrati

on

Not

specified
Assumed [5]

Red Wine
Mediterran

ean

Not

specified
89.6%

Not

specified
Detected [5]

Note: Specific concentration ranges for OTC are often not detailed in the literature, with many

studies focusing on incidence rather than precise quantification.

Other Commodities (Cereals, Coffee, Spices)
While Ochratoxin A is a known contaminant in a wide range of commodities, including cereals

(wheat, barley, maize), coffee beans, and spices, there is a significant lack of quantitative data

specifically for Ochratoxin C in these products.[2][6][8][9][10] Given that the same fungal

species produce both toxins, it is plausible that OTC may co-occur with OTA in these matrices,

particularly if ethanol is present at any stage of processing or storage. However, without

specific analytical studies, the extent of OTC contamination in these food items remains largely

unknown. The primary focus of regulatory bodies and scientific research has been on the more

prevalent and toxic Ochratoxin A.

Biosynthesis of Ochratoxin C
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The biosynthesis of Ochratoxin C is directly linked to the biosynthetic pathway of Ochratoxin

A. OTC is the ethyl ester of OTA and is formed through an esterification reaction where an ethyl

group is added to the carboxylic acid group of the phenylalanine moiety of OTA. This reaction is

particularly relevant in matrices containing ethanol, such as wine.

The biosynthesis of the precursor, Ochratoxin A, is a multi-step process involving a polyketide

synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).

Acetyl-CoA +
Malonyl-CoA Pentaketide Intermediate

PKS
Dihydroisocoumarin Moiety Ochratoxin A (OTA)

NRPS

L-Phenylalanine

Ochratoxin C (OTC)

Esterification

Ethanol

Click to download full resolution via product page

Biosynthesis of Ochratoxin A and its esterification to Ochratoxin C.

Experimental Protocols
The analysis of Ochratoxin C typically involves extraction from the sample matrix, clean-up to

remove interfering compounds, and quantification using chromatographic techniques. Liquid

chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its

high sensitivity and selectivity.

Sample Preparation and Extraction from Wine
Objective: To extract Ochratoxin C from a wine sample for LC-MS/MS analysis.

Materials:

Wine sample

Acetonitrile (ACN)
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Water, HPLC grade

Formic acid

Immunoaffinity columns (IAC) specific for ochratoxins (optional but recommended for clean-

up)

Phosphate-buffered saline (PBS)

Methanol

Centrifuge

Vortex mixer

Syringe filters (0.22 µm)

Procedure:

Sample Dilution: Dilute 10 mL of the wine sample with 10 mL of a solution containing

polyethylene glycol 8000 (1%) and sodium bicarbonate (5%).

Immunoaffinity Column Clean-up (Recommended):

Pass the diluted sample through an immunoaffinity column at a flow rate of approximately

1-2 mL/min. The antibodies in the column will bind to the ochratoxins.

Wash the column with 10 mL of water to remove unbound matrix components.

Elute the ochratoxins from the column by passing 2 mL of methanol through it.

Liquid-Liquid Extraction (Alternative to IAC):

To 10 mL of wine, add 10 mL of acetonitrile.

Vortex vigorously for 2 minutes.

Centrifuge at 4000 rpm for 10 minutes to separate the layers.
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Carefully collect the upper acetonitrile layer.

Concentration and Reconstitution:

Evaporate the collected eluate or extract to dryness under a gentle stream of nitrogen at

40°C.

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of water and

methanol with formic acid).

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Quantification
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A,

gradually increasing the percentage of mobile phase B to elute the analytes.

Flow Rate: 0.3 mL/min

Injection Volume: 5-10 µL

Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):
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Ionization Mode: Electrospray Ionization (ESI), positive mode

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

OTC. The exact m/z values will depend on the specific instrument and can be optimized by

infusing a standard solution.

Precursor Ion (Q1): [M+H]+ for OTC

Product Ions (Q3): At least two characteristic fragment ions for confirmation and

quantification.

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and

gas flows for maximum sensitivity.

Quantification:

Prepare a calibration curve using certified standards of Ochratoxin C in the expected

concentration range.

The concentration of OTC in the sample is determined by comparing its peak area to the

calibration curve. The use of a stable isotope-labeled internal standard is recommended for

improved accuracy.
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General experimental workflow for the analysis of Ochratoxin C in wine.

Conclusion
Ochratoxin C is a naturally occurring mycotoxin that is closely related to the more extensively

studied Ochratoxin A. Its primary natural sources are ochratoxigenic fungi of the Aspergillus

and Penicillium species. While the potential for OTC contamination exists in a variety of

agricultural commodities, current quantitative data are predominantly limited to wine, where it

co-occurs with OTA. The development and application of sensitive analytical methods, such as

LC-MS/MS, are crucial for expanding our understanding of the prevalence of OTC in the food

chain. Further research is needed to fully assess the occurrence of Ochratoxin C in other
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commodities and to evaluate its toxicological significance, both alone and in co-occurrence with

other mycotoxins. This will enable a more comprehensive risk assessment and the potential

establishment of regulatory limits to ensure food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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